(+)-Isopinocampheylamine

Description

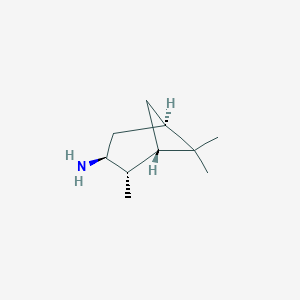

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSZLVPZCTAHZ-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609021 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13293-47-5 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Isopinocampheylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Stereoselective Synthesis of (+)-Isopinocampheylamine from (+)-α-Pinene

Abstract

This comprehensive technical guide details the stereoselective synthesis of (+)-Isopinocampheylamine, a valuable chiral amine, from the readily available renewable resource, (+)-α-pinene. This document provides an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis hinges on a hydroboration-oxidation reaction to form the key intermediate, (-)-Isopinocampheol, followed by its conversion to the target amine. The methodologies described are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible pathway to this important chiral building block.

Introduction: The Significance of Chiral Amines and α-Pinene

Chirality is a cornerstone of modern pharmaceutical development, as the biological activity of many drug molecules is intrinsically linked to their three-dimensional structure. Enantiomerically pure chiral amines are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds.[1] this compound, with its distinct stereochemistry, serves as a versatile building block and chiral auxiliary in asymmetric synthesis.

The choice of (+)-α-pinene as a starting material is strategic. As a major constituent of turpentine, it is an abundant and cost-effective chiral precursor derived from natural sources.[2] Its rigid bicyclic structure provides excellent stereochemical control during synthetic transformations, making it an ideal scaffold for asymmetric synthesis.[3]

Synthetic Strategy: A Two-Stage Approach

The conversion of (+)-α-pinene to this compound is efficiently achieved through a two-stage process. The first stage involves the hydroboration of (+)-α-pinene to generate an organoborane intermediate, which is subsequently oxidized to yield (-)-Isopinocampheol. The second stage focuses on the conversion of this chiral alcohol into the desired this compound.

Caption: Overall synthetic workflow from (+)-α-Pinene.

Stage 1: Synthesis of (-)-Isopinocampheol

The cornerstone of this synthesis is the highly stereoselective hydroboration-oxidation of (+)-α-pinene. This reaction proceeds in an anti-Markovnikov fashion and exhibits a high degree of facial selectivity, dictated by the steric hindrance of the pinene scaffold.[3][4][5]

Mechanism: The Role of Steric Hindrance

The hydroboration of α-pinene with a borane source, such as borane-dimethyl sulfide complex (BMS), involves the syn-addition of a B-H bond across the double bond.[3][4] The rigid bicyclic structure of α-pinene features a gem-dimethyl bridge that sterically hinders one face of the double bond.[3][4][5] Consequently, the borane reagent approaches from the less hindered face, leading to the formation of diisopinocampheylborane with high stereocontrol.[4][6]

Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide under basic conditions, replaces the boron atom with a hydroxyl group with retention of configuration.[4][6] This ensures that the stereochemistry established during the hydroboration step is faithfully transferred to the alcohol product, (-)-Isopinocampheol.

Caption: Simplified mechanism of hydroboration-oxidation.

Experimental Protocol: Hydroboration-Oxidation

This protocol is adapted from established procedures and optimized for high enantiomeric purity.[7]

Materials and Equipment:

-

Three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel, reflux condenser

-

(+)-α-pinene (high enantiomeric purity recommended)

-

Borane-methyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

-

Reaction Setup: Assemble and flame-dry a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Charge the flask with borane-methyl sulfide complex and anhydrous THF. Cool the mixture to 0°C using an ice bath.

-

Hydroboration: Add (+)-α-pinene dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is typically stirred for several hours at this temperature. The formation of a white precipitate of diisopinocampheylborane should be observed.[7]

-

Oxidation: After the hydroboration is complete, carefully add water to the reaction mixture, followed by the slow addition of aqueous sodium hydroxide. Then, add 30% hydrogen peroxide dropwise, ensuring the temperature does not rise excessively.

-

Workup and Isolation: After the oxidation is complete, extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude (-)-Isopinocampheol can be purified by recrystallization from pentane to yield a crystalline solid.[7]

Data Summary: Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | (+)-α-pinene | [7] |

| Reagent | Borane-methyl sulfide (BMS) | [7] |

| Solvent | Anhydrous THF | [7] |

| Reaction Temperature | 0°C | [7] |

| Typical Yield | >85% | [8] |

| Enantiomeric Purity | >99% (with high purity starting material) | [7] |

Stage 2: Synthesis of this compound

The conversion of (-)-Isopinocampheol to this compound can be achieved through several synthetic routes. A common and effective method involves a two-step sequence: conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source.

Mechanistic Considerations: SN2 Reaction

The hydroxyl group of (-)-Isopinocampheol is a poor leaving group. Therefore, it is first activated by converting it into a better leaving group, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

The resulting tosylate then undergoes a nucleophilic substitution (SN2) reaction with an ammonia equivalent (e.g., sodium azide followed by reduction, or direct amination with ammonia). The SN2 mechanism proceeds with an inversion of stereochemistry at the reaction center. This inversion is crucial for obtaining the desired this compound stereoisomer from (-)-Isopinocampheol.

Caption: Workflow for the conversion of the alcohol to the amine.

Experimental Protocol: Tosylation and Amination

Materials and Equipment:

-

Round-bottom flask, magnetic stirrer, ice bath

-

(-)-Isopinocampheol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether, anhydrous

-

Standard workup and purification equipment

Procedure:

-

Tosylation: Dissolve (-)-Isopinocampheol in anhydrous pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for several hours, then allow it to warm to room temperature.

-

Workup of Tosylate: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude tosylate.

-

Azide Formation: Dissolve the crude tosylate in DMF and add sodium azide. Heat the mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup of Azide: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate to get the crude isopinocampheyl azide.

-

Reduction to Amine: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. Cool the suspension to 0°C and add a solution of the crude azide in diethyl ether dropwise.

-

Final Workup and Purification: After the addition is complete, allow the reaction to stir at room temperature. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and wash with diethyl ether. Dry the combined organic filtrate and concentrate. The crude this compound can be purified by distillation under reduced pressure.

Data Summary: Key Physical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Optical Rotation [α]D |

| (+)-α-Pinene | C₁₀H₁₆ | 136.24 g/mol | 155-156 °C | +51.2° |

| (-)-Isopinocampheol | C₁₀H₁₈O | 154.25 g/mol | 219 °C | -34° (c=20 in ethanol) |

| This compound | C₁₀H₁₉N | 153.26 g/mol | 90 °C/18 mmHg | +44° (neat) |

Conclusion

This guide has outlined a reliable and well-established synthetic route for the preparation of this compound from (+)-α-pinene. The key transformations—stereoselective hydroboration-oxidation and subsequent nucleophilic amination with inversion of configuration—provide a practical method for accessing this valuable chiral amine. The protocols and mechanistic insights presented herein are intended to empower researchers in the fields of organic synthesis and drug development to utilize this versatile building block in their endeavors. The use of a renewable and readily available starting material further enhances the appeal of this synthetic strategy.

References

-

Hydroboration - Yale Chemistry Department. Available from: [Link]

-

10.13: Hydroboration–Oxidation - Chemistry LibreTexts. Available from: [Link]

-

Chirality in Chemistry: Leveraging Alpha-Pinene as a Chiral Auxiliary. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

11.11: Hydroboration–Oxidation - Chemistry LibreTexts. Available from: [Link]

-

Hydroboration - Wikipedia. Available from: [Link]

-

7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Available from: [Link]

-

The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Publishing. Available from: [Link]

-

(-)-isopinocampheol - Organic Syntheses Procedure. Available from: [Link]

-

α-Pinene-Based New Chiral Ionic Liquids and their Application as Phase Transfer Catalysts in Enantioselective Addition of Diethylzinc to Aldehydes. Bentham Science Publisher. Available from: [Link]

-

The Synthesis of Terpenes via Enantioselective Organocatalysis | Request PDF. Available from: [Link]

-

Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[3]arene Capsule Derivatives - PMC - NIH. Available from: [Link]

-

Valorization of Biomass Derived Terpene Compounds by Catalytic Amination. MDPI. Available from: [Link]

-

Asymmetric Synthesis with Chiral Reagents Derived from α-Pinene | Request PDF. ResearchGate. Available from: [Link]

-

Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives | Request PDF. ResearchGate. Available from: [Link]

-

Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE. Available from: [Link]

-

Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC. Available from: [Link]

-

Preparation of Crystalline (Diisopinocampheyl)borane. Organic Syntheses. Available from: [Link]

-

Synthesis of (-)-isopinocamphone. ResearchGate. Available from: [Link]

-

Brown Hydroboration - Organic Chemistry Portal. Available from: [Link]

-

(-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem - NIH. Available from: [Link]

-

The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - NIH. Available from: [Link]

-

Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

(+)-Isopinocampheol | C10H18O | CID 90350 - PubChem - NIH. Available from: [Link]

Sources

- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Untitled Document [ursula.chem.yale.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

mechanism of (+)-Isopinocampheylamine synthesis

An In-depth Technical Guide to the Synthesis of (+)-Isopinocampheylamine

Abstract

This compound stands as a cornerstone chiral auxiliary and resolving agent in modern asymmetric synthesis. Its rigid bicyclic structure, derived from the renewable terpene (+)-α-pinene, provides a powerful platform for stereochemical control in a vast array of chemical transformations. This guide offers a comprehensive exploration of the predominant synthetic routes to this compound, with a deep dive into the underlying reaction mechanisms, optimization strategies, and detailed experimental protocols. We will dissect the critical hydroboration-amination pathway, providing researchers and drug development professionals with the foundational knowledge and practical insights required for its efficient and stereoselective synthesis.

Introduction: The Significance of this compound in Asymmetric Synthesis

Chirality is a fundamental property of molecules in nature, with enantiomers of a compound often exhibiting profoundly different biological activities. The synthesis of single-enantiomer pharmaceuticals is therefore a paramount objective in drug development. Chiral auxiliaries are compounds that reversibly attach to a prochiral substrate, directing a subsequent chemical reaction to favor the formation of one enantiomer over the other.

This compound, a C₂-symmetric amine, has proven to be an exceptionally effective chiral auxiliary and resolving agent. Its utility spans a wide range of applications, including:

-

Asymmetric Aldol Additions: Directing the stereoselective formation of carbon-carbon bonds.

-

Enantioselective Alkylations: Controlling the introduction of alkyl groups to prochiral enolates.

-

Chiral Ligands for Metal Catalysis: Forming complexes with metals to create powerful asymmetric catalysts.

-

Resolution of Racemic Mixtures: Separating enantiomers through the formation of diastereomeric salts.

The efficacy of this compound stems from its well-defined three-dimensional structure, which creates a highly specific steric environment, effectively shielding one face of the reactive center and guiding the approach of incoming reagents.

The Predominant Synthetic Pathway: Hydroboration-Amination of (+)-α-Pinene

The most widely adopted and efficient synthesis of this compound begins with the readily available and inexpensive chiral starting material, (+)-α-pinene. The core transformation involves a hydroboration step, followed by amination. This two-step sequence is highly stereoselective, yielding the desired product in high enantiomeric purity.

Mechanism of the Hydroboration of (+)-α-Pinene

The key to the stereoselectivity of this synthesis lies in the hydroboration reaction. Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), adds across the double bond of (+)-α-pinene.

The addition of the B-H bond is syn-selective, meaning that the boron and hydrogen atoms add to the same face of the double bond. Furthermore, the boron atom adds to the less sterically hindered carbon atom, which in the case of α-pinene, is the C2 carbon. The bulky gem-dimethyl group on the cyclobutane ring of α-pinene directs the borane to attack from the less hindered face of the double bond. This results in the formation of (-)-isopinocampheylborane.

The reaction proceeds through a four-membered transition state where the boron atom, with its empty p-orbital, acts as a Lewis acid, and the π-bond of the alkene acts as a Lewis base.

Figure 1. Hydroboration of (+)-α-Pinene to (-)-Isopinocampheylborane.

Amination of (-)-Isopinocampheylborane

The second crucial step is the conversion of the intermediate organoborane to the desired amine. This is typically achieved by reaction with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or a chloramine derivative.

The mechanism of amination involves the formation of a borate complex, where the nitrogen atom of the aminating agent coordinates to the electron-deficient boron atom. This is followed by a rearrangement where the isopinocampheyl group migrates from the boron to the nitrogen atom, displacing the leaving group (e.g., sulfate or chloride). This migration occurs with retention of configuration at the migrating carbon, a key feature that preserves the stereochemical integrity established in the hydroboration step.

Finally, hydrolysis of the resulting B-N bond liberates the free this compound.

Figure 2. Amination of (-)-Isopinocampheylborane.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. It is imperative that all manipulations involving organoboranes are carried out under an inert atmosphere (e.g., nitrogen or argon) as they are sensitive to air and moisture.

Preparation of (-)-Diisopinocampheylborane

This procedure details the synthesis of the dimeric form of isopinocampheylborane, which is a common and stable intermediate.

| Parameter | Value |

| Starting Material | (+)-α-Pinene (≥97% ee) |

| Reagent | Borane-dimethyl sulfide complex (BH₃-SMe₂) |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Reaction Temperature | 0 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Enantiomeric Purity | >99% ee after crystallization |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a dropping funnel, add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equiv).

-

Cool the flask to 0 °C in an ice bath.

-

Add (+)-α-pinene (2.0 equiv) dropwise to the stirred solution of BH₃-SMe₂ over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the resulting white slurry at 0 °C for 4 hours.

-

The (-)-diisopinocampheylborane precipitates as a white solid and can be isolated by filtration under an inert atmosphere or used directly in the next step.

-

For higher enantiomeric purity, the solid can be recrystallized from anhydrous diethyl ether at 0 °C.[1][2]

Synthesis of this compound

This protocol describes the amination of the pre-formed (-)-diisopinocampheylborane.

| Parameter | Value |

| Starting Material | (-)-Diisopinocampheylborane |

| Reagent | Hydroxylamine-O-sulfonic acid (HOSA) |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-3 hours |

| Work-up | Basic aqueous work-up |

| Typical Yield | 70-80% |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend (-)-diisopinocampheylborane (1.0 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.1 equiv) in THF.

-

Add the HOSA solution dropwise to the stirred suspension of the organoborane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and cautiously quench with water.

-

Add aqueous sodium hydroxide (e.g., 3 M NaOH) to make the solution strongly basic (pH > 12).

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Key Considerations for Optimal Synthesis

-

Purity of Starting Materials: The enantiomeric excess (ee) of the final product is directly dependent on the enantiomeric purity of the starting (+)-α-pinene. High-purity α-pinene is crucial for obtaining this compound with high stereochemical integrity.

-

Inert Atmosphere: Organoboranes are susceptible to oxidation and hydrolysis. Therefore, all reactions involving these intermediates must be conducted under a dry, inert atmosphere of nitrogen or argon. Anhydrous solvents are also essential.

-

Temperature Control: The hydroboration step is typically carried out at low temperatures (0 °C) to maximize stereoselectivity and minimize side reactions.

-

Stoichiometry: The stoichiometry of borane to α-pinene can influence the formation of mono-, di-, or triisopinocampheylborane. For the synthesis of diisopinocampheylborane, a 1:2 molar ratio of BH₃ to α-pinene is used.

-

Safety Precautions: Borane-dimethyl sulfide complex is a corrosive and flammable liquid with an unpleasant odor. It should be handled in a well-ventilated fume hood. The quenching of the reaction can generate hydrogen gas, which is flammable.

Conclusion

The synthesis of this compound via the hydroboration-amination of (+)-α-pinene is a robust and highly stereoselective method. A thorough understanding of the reaction mechanism, particularly the factors governing the stereochemistry of the hydroboration step and the retention of configuration during the amination, is paramount for successful synthesis. By adhering to meticulous experimental techniques, including the use of high-purity starting materials and the maintenance of an inert atmosphere, researchers can reliably produce this invaluable chiral auxiliary for a wide range of applications in asymmetric synthesis and drug development.

References

-

Yale University Department of Chemistry. Hydroboration. Available from: [Link]

-

Wikipedia. Hydroboration. Available from: [Link]

-

LibreTexts Chemistry. 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Available from: [Link]

-

LibreTexts Chemistry. 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Available from: [Link]

-

LibreTexts Chemistry. 11.11: Hydroboration–Oxidation. Available from: [Link]

-

ResearchGate. Synthesis of (-)-isopinocamphone. Available from: [Link]

-

National Institutes of Health. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Available from: [Link]

-

Organic Syntheses. (−)-isopinocampheol. Available from: [Link]

-

Organic Syntheses. Preparation of Crystalline (Diisopinocampheyl)borane. Available from: [Link]

-

Royal Society of Chemistry. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Available from: [Link]

Sources

The Advent and Application of (+)-Isopinocampheylamine: A Stalwart in Chiral Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Science

In the realm of molecular science, chirality stands as a fundamental principle governing the three-dimensional arrangement of atoms and, consequently, the biological and chemical properties of molecules. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit remarkably different physiological effects. This dichotomy is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic.[1][2] The imperative to isolate and produce enantiomerically pure compounds has driven the development of various techniques, among which chiral resolution remains a cornerstone. This guide delves into the discovery, history, and application of (+)-isopinocampheylamine, a resolving agent derived from a naturally abundant monoterpene, which has carved a significant niche in the toolkit of synthetic chemists.

A Historical Perspective: From Pasteur's Discovery to a Need for Versatile Resolving Agents

The journey of chiral resolution began in 1848 with Louis Pasteur's meticulous manual separation of tartaric acid salt crystals, a landmark achievement that laid the foundation for stereochemistry.[3] Subsequently, the development of chemical resolution methods, primarily through the formation of diastereomeric salts, provided a more practical approach to separating enantiomers.[1][3] This technique hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[1][2][3] The quest for effective and versatile resolving agents has been a continuous endeavor in organic chemistry, leading to the exploration of a wide array of chiral compounds.

The Emergence of this compound: A Legacy of Borane Chemistry

The story of this compound is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown in the field of organoborane chemistry. While a definitive historical document pinpointing the first use of this compound as a resolving agent remains elusive in publicly available literature, its development can be traced through the extensive research on chiral boranes derived from α-pinene.

Brown's exploration of hydroboration reactions in the mid-20th century revolutionized asymmetric synthesis.[4] A key breakthrough was the development of diisopinocampheylborane, a chiral hydroborating agent synthesized from α-pinene. This reagent demonstrated remarkable stereoselectivity in the reduction of prochiral ketones and aldehydes, paving the way for the synthesis of enantiomerically enriched alcohols. The precursor to this compound, (+)-isopinocampheol, is an intermediate in this chemistry.

The synthesis of enantiomerically pure isopinocampheylamine was a logical extension of this work, providing a chiral amine with a rigid bicyclic structure, a feature highly desirable for inducing effective diastereomeric differentiation during salt formation.

Synthesis of this compound: From a Natural Precursor

The readily available and naturally occurring monoterpene, (+)-α-pinene, serves as the starting material for the synthesis of this compound. The synthetic route typically involves the hydroboration of (+)-α-pinene followed by amination.

Caption: Synthetic pathway to this compound.

A detailed, step-by-step methodology for the synthesis is outlined below:

Experimental Protocol: Synthesis of this compound

Materials:

-

(+)-α-Pinene

-

Borane-tetrahydrofuran complex (BH3-THF)

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Hydroboration: In a flame-dried, nitrogen-purged flask, a solution of (+)-α-pinene in anhydrous diethyl ether is cooled in an ice bath. A solution of borane-tetrahydrofuran complex is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for several hours to ensure the complete formation of diisopinocampheylborane.

-

Amination: The solution of diisopinocampheylborane is then treated with an aqueous solution of hydroxylamine-O-sulfonic acid. The reaction is typically exothermic and requires careful temperature control.

-

Workup: After the reaction is complete, the mixture is basified with a sodium hydroxide solution. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by distillation under reduced pressure to yield the enantiomerically pure product.

Mechanism of Chiral Resolution: The Formation of Diastereomeric Salts

The efficacy of this compound as a resolving agent lies in its ability to form stable, crystalline diastereomeric salts with racemic compounds containing an acidic functional group, most commonly carboxylic acids. The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[1][2][3]

Caption: General workflow for chiral resolution.

The steric bulk and well-defined stereochemistry of the isopinocampheyl group create distinct three-dimensional interactions with the enantiomers of the racemic acid. These differences in interaction lead to the formation of diastereomeric salts with varying crystal lattice energies and, consequently, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other enriched in the mother liquor.

Practical Application: Resolution of Racemic Carboxylic Acids

This compound has proven to be a highly effective resolving agent for a variety of racemic carboxylic acids. The following is a general protocol for such a resolution.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

Materials:

-

Racemic carboxylic acid

-

This compound

-

Appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures thereof)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Diastereomeric Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent is heated to reflux. A stoichiometric amount (or a slight excess) of this compound is added. The mixture is then slowly cooled to room temperature, and further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent. The diastereomeric excess (de) of the salt can be determined at this stage using techniques like NMR spectroscopy.

-

Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is suspended in water and acidified with dilute hydrochloric acid. The liberated carboxylic acid is then extracted with diethyl ether. The organic layer is washed with brine, dried, and the solvent is evaporated to yield the enantiomerically enriched carboxylic acid.

-

Recovery of the Resolving Agent: The acidic aqueous layer from the previous step is basified with a sodium hydroxide solution. The liberated this compound is then extracted with diethyl ether. The organic layer is dried and the solvent is evaporated to recover the resolving agent, which can often be reused.[5][6]

-

Analysis of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved carboxylic acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after conversion to a suitable derivative.

Data Presentation: Efficacy of this compound in Resolution

The effectiveness of a resolving agent is typically quantified by the diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the final resolved product. The following table summarizes representative data for the resolution of various racemic carboxylic acids using this compound.

| Racemic Carboxylic Acid | Solvent for Crystallization | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |

| 2-Phenylpropionic acid | Ethanol | >95 | >98 |

| Mandelic acid | Methanol/Water | >90 | >95 |

| 2-Chloromandelic acid | Acetone | >92 | >96 |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Beyond Carboxylic Acids: Broader Applications

While the primary application of this compound is in the resolution of carboxylic acids, its utility extends to other areas of asymmetric synthesis. Its derivatives have been employed as chiral auxiliaries and ligands in a variety of stereoselective transformations. For instance, amides derived from this compound can be used to direct the stereochemical outcome of alkylation and aldol reactions.

Conclusion: An Enduring Tool in the Chemist's Arsenal

This compound, born from the rich field of organoborane chemistry, stands as a testament to the power of leveraging natural product chirality for practical applications in synthetic chemistry. Its rigid structure, ready availability from α-pinene, and the efficiency with which it forms diastereomeric salts have solidified its position as a valuable resolving agent. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the history, mechanism, and practical application of this and other resolving agents is crucial for the efficient production of enantiomerically pure compounds that drive innovation and therapeutic advancement. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in the laboratory and beyond.

References

- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved from a relevant chemistry resource. [This is a composite reference based on the general knowledge provided in the search results.]

- Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. (2025, August 7). Request PDF | ResearchGate.

- Application Notes and Protocols: The Role of Isopinocampheol in Pharmaceutical Synthesis. Benchchem.

- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.

- Asymmetric synthesis using reactions with modest group selectivity. (2025, August 6). ResearchGate.

- Application Notes and Protocols: Isopinocampheol in the Synthesis of Biologically Active Molecules. Benchchem.

- Recovery of a Chiral Resolving Agent. Witton Chemical. Retrieved from a relevant chemical manufacturing company's case study.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega.

- What are the key applications of Applied Chemistry in pharmaceutical industries, particularly in drug formulation and quality control? (2025, July 27). ResearchGate. Retrieved from a relevant scientific discussion forum.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). Molecules.

- 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. NC State University Libraries.

- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020, December). Molecules.

- Recent applications of click chemistry in drug discovery. (2016). Expert Opinion on Drug Discovery. Retrieved from a relevant pharmaceutical science journal.

- Lecture 5: Asymmetric Addition of Carbon Nucleophiles to Aldehydes, Imines and Enones. Retrieved from a relevant university lecture note source.

- Novel resolution method of racemic mixture. (1987, April 7). Google Patents.

- Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. (2021, November 12). YouTube.

- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). Molecules.

- Chiral resolution - Wikipedia.

- Resolution of a Racemic Mixture. (2020, January 23). YouTube.

- Asymmetric synthesis – Knowledge and References. Taylor & Francis. Retrieved from a relevant scientific publisher's resource.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]

An In-depth Technical Guide to (+)-Isopinocampheylamine: Properties, Applications, and Methodologies

Abstract: (+)-Isopinocampheylamine, a chiral bicyclic primary amine derived from the renewable monoterpene (+)-α-pinene, stands as a cornerstone reagent in modern asymmetric synthesis. Its rigid, well-defined stereochemical architecture provides an exceptional platform for inducing chirality in a wide array of chemical transformations. This guide offers a comprehensive exploration of the physical, chemical, and stereochemical properties of this compound. We delve into its primary application as a chiral auxiliary and resolving agent, elucidating the mechanistic principles that govern its high efficacy in stereoselective reactions. Detailed protocols for its synthesis and safe handling are provided, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively leverage this versatile molecule in the synthesis of enantiomerically pure compounds.

General Information and Chemical Identifiers

This compound is systematically known as (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine[1]. Its identity is unambiguously established through a set of unique identifiers crucial for regulatory compliance, procurement, and literature search.

| Identifier | Value | Source(s) |

| CAS Number | 13293-47-5 | [1] |

| Molecular Formula | C₁₀H₁₉N | [1] |

| Molecular Weight | 153.26 g/mol | [1] |

| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | [1] |

| InChI Key | VPTSZLVPZCTAHZ-KZVJFYERSA-N | |

| SMILES | C[C@@H]1C[C@H]2C[C@@H]1C2(C)C | |

| EC Number | 627-839-0 | [1] |

| MDL Number | MFCD00192239 |

Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its distinct physical and chemical properties. It is a combustible liquid under standard conditions.

| Property | Value | Conditions | Source(s) |

| Appearance | Liquid | Standard | [2] |

| Boiling Point | 90 °C | 18 mmHg | [3] |

| Density | 0.909 g/mL | 25 °C | |

| Refractive Index (n_D) | 1.481 | 20 °C | [3] |

| Specific Optical Rotation ([α]_D) | +44° | 22 °C, neat | |

| Flash Point | 72 °C (161.6 °F) | Closed cup |

Its enantiomer, (-)-Isopinocampheylamine (CAS: 69460-11-3), exhibits nearly identical physical properties, with the key distinction being its opposite optical rotation of approximately -42° (neat)[2].

Structure and Stereochemistry

The efficacy of this compound as a chiral auxiliary is a direct consequence of its rigid bicyclic pinane framework, which features four defined stereocenters ((1S,2S,3S,5R))[1]. This structure creates a sterically demanding and predictable three-dimensional environment. The amine group is positioned on the less hindered face of the bicyclic system, which is crucial for its role in directing the approach of reagents in asymmetric transformations.

Caption: General workflow for using this compound (IPCA) as a chiral auxiliary.

Key Applications in Asymmetric Synthesis

This compound is a versatile tool employed in several critical asymmetric transformations.

Resolution of Racemic Carboxylic Acids

One of its traditional uses is in the classical resolution of racemic acids.[4] The amine reacts with a racemic carboxylic acid to form a pair of diastereomeric amide salts. These diastereomers possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acids and recovers the chiral amine.

Chiral Derivatizing Agent for Analysis

This compound serves as an excellent chiral derivatizing agent for determining the enantiomeric purity of carboxylic acids using gas chromatography (GC).[4][5] By converting the enantiomeric acids into diastereomeric amides, their separation and quantification on a standard GC column become feasible.

Asymmetric Aldol and Alkylation Reactions

Chiral enamines or amides formed from this compound can be used to achieve highly stereoselective aldol condensations and alkylations, producing chiral β-hydroxy ketones or α-substituted cycloalkanones, respectively.[4] These products are valuable intermediates in pharmaceutical synthesis.

Potential as a Therapeutic Agent

Beyond its role in synthesis, studies have identified this compound as a potent inhibitor of the M2 ion channel of the influenza A virus, similar in activity to the drug amantadine. This finding makes it a promising lead compound for the development of new anti-influenza agents.

Synthesis Protocol

A convenient and high-yield synthesis of enantiomerically pure isopinocampheylamine has been developed, starting from the corresponding α-pinene enantiomer.[4][5] The process avoids harsh conditions and provides the product in excellent purity.

Experimental Workflow: Synthesis from B-Chlorodiisopinocampheylborane

This protocol is adapted from the work of Brown, H.C., et al..[4][5]

-

Preparation of B-Methyldiisopinocampheylborane:

-

A solution of B-Chlorodiisopinocampheylborane (Ipc₂BCl) in ethyl ether is cooled to 0 °C in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

An equivalent of methylmagnesium bromide (MeMgBr) or trimethylaluminum (AlMe₃) is added dropwise. Using AlMe₃ can provide near-quantitative yields.[4]

-

The reaction mixture is stirred for 30 minutes at 0 °C and then warmed to room temperature for 15 minutes. A white precipitate of inorganic salts (e.g., MgClBr) will form.

-

Anhydrous n-pentane is added to ensure complete precipitation of the salts.

-

-

Amination of the Intermediate:

-

The supernatant containing B-Methyldiisopinocampheylborane is carefully decanted from the salts into a new flask.

-

Hydroxylamine-O-sulfonic acid (HSA) is added to the solution at room temperature. The reaction is typically stirred for approximately 8 hours.

-

Causality Note: The amination reaction proceeds via the electrophilic amination of the organoborane intermediate by HSA.

-

-

Workup and Isolation:

-

The solvent (e.g., THF, if used) is removed under reduced pressure.

-

Ethyl ether and water are added to the reaction mixture. The aqueous layer is separated.

-

The aqueous layer is treated with a strong base (e.g., NaOH) to deprotonate the amine salt.

-

The liberated free amine is extracted with ethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. This improved workup procedure can furnish the product in nearly quantitative yield.[5]

-

Caption: Synthetic pathway to this compound from (+)-α-pinene.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as an irritant and a combustible liquid.[1]

| Hazard Type | GHS Classification | Precautionary Statements (Examples) | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. | [1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If vapors are generated, an appropriate respirator (e.g., type ABEK (EN14387) filter) should be used.

-

Storage: Store in a tightly closed container in a cool, well-ventilated area. It is classified under Storage Class 10 for combustible liquids.

Conclusion

This compound is a powerful and indispensable chiral amine in the field of asymmetric synthesis. Its value is derived from its rigid, predictable stereochemical structure, which allows for highly effective control in the creation of specific stereoisomers. From the classical resolution of racemates to its use as a sophisticated chiral auxiliary in complex syntheses and its emerging potential in medicinal chemistry, this compound provides a robust solution for researchers dedicated to the stereoselective preparation of chiral molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount to unlocking its full synthetic potential.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (+)-Isopinocampheylamine

Introduction

(+)-Isopinocampheylamine [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine] is a chiral bicyclic primary amine derived from the pinenyl framework. Its rigid, sterically hindered structure and defined stereochemistry make it a valuable chiral auxiliary and resolving agent in asymmetric synthesis. Furthermore, it serves as a crucial building block in the development of pharmaceuticals, with some derivatives showing potential as anti-influenza agents due to their ability to inhibit the M2 ion channel.[1]

A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. Spectroscopic data provides the definitive structural confirmation, allows for purity assessment, and is essential for quality control in any application. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the fundamental principles of these analytical techniques.

Molecular Structure and Stereochemistry

The rigid bicyclo[3.1.1]heptane skeleton of this compound imparts a unique three-dimensional structure that is key to its utility in stereoselective transformations. The absolute configuration of the four stereocenters dictates the spatial orientation of the amine group and the methyl substituents, which in turn governs its interaction with other molecules.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral molecule like this compound, NMR, potentially with the use of chiral shift reagents, can also be used to assess enantiomeric purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the rigid, non-aromatic ring system, where many protons are in similar chemical environments, leading to overlapping signals. The interpretation relies on careful analysis of chemical shifts (δ), signal multiplicities, and proton-proton coupling constants (J).

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | ~3.0 - 3.2 | m | - |

| H2, H4, H5 | ~1.8 - 2.5 | m | - |

| H1 | ~1.9 - 2.1 | m | - |

| NH₂ | ~1.0 - 2.0 | br s | - |

| CH₃ (C10) | ~1.2 | s | - |

| CH₃ (C8) | ~1.0 | s | - |

| CH₃ (C9) | ~0.9 | d | ~7.0 |

Interpretation and Rationale:

-

H3 (CH-NH₂): The proton on the carbon bearing the amine group is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atom. Its multiplicity will be complex due to coupling with neighboring protons.

-

Ring Protons (H1, H2, H4, H5): These protons on the bicyclic core will appear as a complex set of overlapping multiplets in the aliphatic region. Their exact chemical shifts and coupling constants are highly dependent on their stereochemical relationships (dihedral angles).

-

Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

Methyl Protons (C8, C9, C10): The three methyl groups are diastereotopic and thus magnetically non-equivalent, giving rise to three distinct signals. The two geminal methyl groups on the bridge (C8 and C10) are expected to be singlets, while the methyl group at C9 will be a doublet due to coupling with the adjacent proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C3 (CH-NH₂) | ~55 - 60 |

| C1, C2, C4, C5, C6, C7 | ~25 - 50 |

| C10 (CH₃) | ~28 |

| C8 (CH₃) | ~27 |

| C9 (CH₃) | ~23 |

Interpretation and Rationale:

-

C3 (CH-NH₂): The carbon directly attached to the nitrogen atom is the most deshielded of the sp³ carbons and will appear furthest downfield in the aliphatic region.

-

Ring Carbons: The remaining carbons of the bicyclic system will resonate in the typical aliphatic region. The specific chemical shifts are influenced by their substitution and steric environment.

-

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum, with their distinct chemical shifts reflecting their unique positions in the molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum on the same instrument.

-

Typical parameters: 256-1024 scans, spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of the primary amine group. The spectrum is expected to be found in the "Aldrich FT-IR Collection Edition II".[2]

Predicted FT-IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 1590 - 1650 | N-H bend (scissoring) | Medium |

| 1000 - 1250 | C-N stretch | Medium |

Interpretation and Rationale:

-

N-H Stretching: The presence of a primary amine (R-NH₂) is characterized by two absorption bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: The strong absorptions in this region are characteristic of the C-H bonds in the aliphatic bicyclic ring system and the methyl groups.

-

N-H Bending: The scissoring vibration of the primary amine group gives rise to a medium intensity band in this region.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is also expected in the fingerprint region of the spectrum.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, a liquid film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 110 | [M - C₃H₇]⁺ |

| 95 | [C₇H₁₁]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 153, corresponding to the molecular weight of C₁₀H₁₉N. As an amine, it follows the nitrogen rule (an odd molecular weight for a compound with an odd number of nitrogen atoms).

-

Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for cyclic amines include:

-

Loss of a methyl group: Cleavage of a methyl group (CH₃) would result in a fragment at m/z 138.

-

Ring cleavage: The bicyclic system can undergo various ring-opening and cleavage reactions, leading to a complex fragmentation pattern. The loss of a propyl fragment (C₃H₇) would lead to a peak at m/z 110.

-

Formation of stable carbocations: Rearrangements can lead to the formation of stable carbocations, such as the C₇H₁₁⁺ fragment at m/z 95.

-

Sources

Introduction: The Role of (+)-Isopinocampheylamine in Modern Asymmetric Synthesis

An In-Depth Technical Guide to (+)-Isopinocampheylamine: Commercial Availability, Procurement, and Key Applications

This compound is a chiral amine derived from the bicyclic monoterpene α-pinene. As a member of the pinane family, it serves as a critical chiral auxiliary and building block in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. For researchers and professionals in drug development and fine chemical synthesis, access to enantiomerically pure reagents like this compound is paramount for constructing complex chiral molecules with precision. Chiral amines are foundational in stereoselective organic synthesis, acting as resolving agents, building blocks, and chiral bases.[1]

This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical data, procurement insights, and a detailed look into one of its hallmark applications.

Commercial Availability and Supplier Overview

This compound and its enantiomer, (-)-Isopinocampheylamine, are available from several major chemical suppliers that specialize in research chemicals, catalysts, and chiral compounds. Procurement for research and development purposes is typically in gram to kilogram quantities, with larger-scale manufacturing available upon request from select suppliers.

Key considerations for procurement include enantiomeric purity (e.e.), chemical purity (typically >95%), lead time, and the availability of essential documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Key Commercial Suppliers

The following table summarizes prominent suppliers offering this compound. Pricing is subject to change and varies based on quantity and market conditions.

| Supplier | Product Name | CAS Number | Typical Purity | Example Quantity & Price |

| Sigma-Aldrich (Merck) | (1S,2S,3S,5R)-(+)-Isopinocampheylamine | 13293-47-5 | 95% | 1 g (Catalog# 391662) |

| Tokyo Chemical Industry (TCI) | This compound | 13293-47-5 | >95.0% | 1 g / 5 g |

| Aladdin Scientific | (1S, 2S, 3S, 5R)-(+)-Isopinocampheylamine | 13293-47-5 | min 95% | 1 g (~$272.87 via distributors)[2] |

| Cenmed Enterprises | (1S,2S,3S,5R)-(+)-ISOPINOCAMPHEYLAMINE | 13293-47-5 | Not Specified | 1 g (~$334.67, Sigma-Aldrich product)[3] |

Note: The (-)-enantiomer, (1R,2R,3R,5S)-(-)-Isopinocampheylamine (CAS: 69460-11-3), is also commercially available from these suppliers. For example, Sigma-Aldrich offers 5g for approximately $556.00.

Physicochemical and Technical Data

A thorough understanding of a reagent's properties is critical for its effective use. The table below consolidates key technical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N | [4] |

| Molecular Weight | 153.26 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 90 °C at 18 mmHg | [4] |

| Density | 0.909 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.481 | [4] |

| Optical Rotation | [α]22/D +44°, neat | [4] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [4] |

Core Application: Enantiomeric Purity Determination of Carboxylic Acids via GC Analysis

A primary application of this compound is its use as a chiral derivatizing agent.[5][6] It reacts with a racemic mixture of a chiral carboxylic acid to form a pair of diastereomeric amides. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques, such as gas chromatography (GC). This method allows for the precise determination of the enantiomeric excess (e.e.) of the original acid.

Experimental Workflow: Derivatization and GC Analysis

The following protocol outlines the conversion of a chiral carboxylic acid to its corresponding diastereomeric amides for analysis.

Causality Note: The conversion to amides is necessary because enantiomers have identical chromatographic behavior on achiral columns. By introducing a second chiral center from this compound, we create diastereomers, which have distinct physical properties and therefore different retention times on a standard GC column.

Detailed Protocol

-

Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the racemic carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Rationale: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.

-

-

Amide Coupling: To the activated acid solution, add this compound (1.0-1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Rationale: The amine attacks the activated carbonyl, forming the amide bond. Using a slight excess of the amine can ensure full conversion of the valuable carboxylic acid.

-

-

Workup: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acidic wash removes any unreacted amine, while the basic wash removes unreacted carboxylic acid. The brine wash removes residual water.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.

-

GC Analysis: Prepare a dilute solution of the amide mixture in a suitable solvent (e.g., ethyl acetate). Inject the sample onto a GC equipped with a standard non-chiral capillary column (e.g., HP-5) and a Flame Ionization Detector (FID).

-

Rationale: The diastereomers will have different volatilities and interactions with the stationary phase, resulting in different retention times.

-

-

Quantification: Integrate the areas of the two resulting peaks. The ratio of the peak areas corresponds directly to the ratio of the R and S enantiomers in the original carboxylic acid sample.

Overview of Synthesis

While commercially available, understanding the synthesis of this compound provides deeper insight into its origin from natural products. A convenient and high-yield synthesis has been developed starting from α-pinene, which is first converted to B-chlorodiisopinocampheylborane.[5][6]

This synthetic route is notable for its efficiency and the high enantiomeric purity of the final product, which is critical for its applications as a chiral auxiliary.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: It is classified as a warning-level substance, known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[4]

-

Storage: this compound is a combustible liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[4]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is a readily available and highly effective chiral amine for applications in asymmetric synthesis and analysis. Its robust commercial supply chain, spearheaded by major chemical manufacturers, ensures its accessibility to researchers in academic and industrial settings. A clear understanding of its properties, procurement channels, and established protocols enables scientists and drug development professionals to leverage this valuable reagent for the precise construction and analysis of chiral molecules, accelerating innovation in chemistry and pharmaceuticals.

References

-

(1S 2S 3S 5R) (+) Isopinocampheylamine & - Cenmed Enterprises. [Link]

-

Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

-

(1S, 2S, 3S, 5R)-(+)-Isopinocampheylamine, min 95%, 1 gram - CP Lab Safety. [Link]

-

Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

(+)-Isopinocampheylamine safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of (+)-Isopinocampheylamine for Research and Development

As a chiral auxiliary and synthetic intermediate, this compound is a valuable molecule in the landscape of pharmaceutical research and drug development. Its unique stereochemistry makes it instrumental in the asymmetric synthesis of complex molecules. However, its utility in the laboratory is matched by the critical need for rigorous safety protocols. This guide provides an in-depth examination of the safety data and handling precautions for this compound, designed for the scientists and professionals who work with this compound. The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and proactive.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific health hazards that demand careful management.[1][2][3] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[1][2] | |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[1][2] | |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid.[2] |

Source: Sigma-Aldrich Safety Data Sheet.[1][2][3][4]

The classification as a skin and eye irritant (H315, H319) necessitates preventing all direct contact.[1][2] The potential for respiratory irritation (H335) underscores the importance of proper ventilation to keep airborne concentrations to a minimum.[1][2] While it is classified as a combustible liquid (H227) with a flash point of 72 °C (161.6 °F), it does not pose an immediate fire risk under standard laboratory conditions but requires prudent storage away from ignition sources.[1][2][3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment. This hierarchy of controls is a fundamental principle of laboratory safety.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5][6] This is crucial for two reasons:

-

Containment of Vapors: Although the boiling point is high (90 °C at 18 mmHg), vapors can still be present, and a fume hood prevents their inhalation, directly mitigating the respiratory irritation hazard (H335).[1]

-

Aerosol Management: Operations such as transferring, mixing, or heating can generate aerosols. The fume hood contains these fine droplets, preventing skin and eye contact.

Ensure the fume hood has been certified within the last year and that work is conducted at least 6 inches inside the sash.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[7] Its selection must be deliberate and based on the specific hazards of this compound.[8]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5] Standard safety glasses with side shields offer minimum protection and are not sufficient when there is a splash hazard.[9]

-

Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against accidental splashes.[10] Long pants and closed-toe shoes made of a non-porous material are essential to prevent skin exposure.[5][6]

-

Hand Protection: Chemically resistant gloves are critical. Given that no single glove material protects against all chemicals, it is important to select gloves appropriate for amines. Nitrile or neoprene gloves are generally suitable.[6] Always inspect gloves for tears or holes before use and remove them before leaving the work area to prevent cross-contamination.[9]

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. However, in the case of a large spill or a failure of engineering controls, a respirator with a type ABEK (EN14387) filter cartridge is recommended to protect against organic vapors and ammonia derivatives.[1]

Safe Handling and Storage Protocols

Adherence to a standardized protocol minimizes the risk of exposure and accidents.

Experimental Protocol: Handling this compound

-

Preparation and Pre-Check:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

-

Assemble all necessary glassware and equipment, inspecting for cracks or defects.[5]

-

Don all required PPE: chemical splash goggles, lab coat, and appropriate gloves.

-

-

Chemical Handling:

-

Conduct all transfers of this compound inside the fume hood.

-

When transferring the liquid, use a funnel to minimize the risk of splashing.[6] Pour slowly and deliberately.

-

Keep the container tightly sealed when not in use to prevent the release of vapors.

-

Avoid direct heating of the container. If heating is required as part of a reaction, use a controlled heating mantle and ensure the apparatus is properly vented.

-

-

Post-Handling and Cleanup:

-

Wipe down the work surface within the fume hood with an appropriate solvent.

-

Properly seal and label all waste containers.

-

Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[12]

-

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[13]

-

Conditions: Keep the container tightly closed and store locked up.[2]

-

Incompatibilities: Store away from sources of heat, sparks, or open flames.[2] It is classified as a combustible liquid.[2][3] Keep it separated from strong oxidizing agents and acids, with which it may react exothermically.

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First-Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[2][14] If irritation persists, seek medical advice.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[2] Seek immediate attention from an ophthalmologist.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

-

Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Major Spill: If a large spill occurs, evacuate the laboratory immediately and notify others in the area.[15] Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[14] Prevent entry into the area until it has been deemed safe by trained personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: The compound is combustible.[2] Vapors are heavier than air and may travel to a source of ignition.[2] In the event of a fire, hazardous combustion gases, including nitrogen oxides and carbon monoxide, may be produced.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is essential for both safety assessment and experimental design.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 13293-47-5[1] |

| Molecular Formula | C₁₀H₁₉N[1] |

| Molecular Weight | 153.26 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 90 °C at 18 mmHg[1] |

| Density | 0.909 g/mL at 25 °C[1] |

| Flash Point | 72 °C (161.6 °F) - closed cup[1][3] |

| Refractive Index | n20/D 1.481[1] |

Source: Sigma-Aldrich.[1]

By integrating a thorough understanding of its hazards with strict adherence to these handling, storage, and emergency protocols, researchers can confidently and safely utilize this compound in their critical work, advancing the frontiers of science and medicine.

References

-

LookChem. (-)-ISOPINOCAMPHEYLAMINE Safety Data. Available at: [Link]

-